N'-(benzylsulfonyl)-4-nitrobenzohydrazide
Overview
Description
N-(benzylsulfonyl)-4-nitrobenzohydrazide (BSNBH) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 317.35 g/mol. BSNBH is a hydrazide derivative that contains a nitro group and a benzylsulfonyl group, which makes it a versatile compound for various chemical reactions.
Mechanism of Action
The mechanism of action of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the activity of various kinases and transcription factors that are involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to have various biochemical and physiological effects on cells and tissues. In vitro studies have shown that N'-(benzylsulfonyl)-4-nitrobenzohydrazide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the programmed cell death pathway. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cell migration.
Advantages and Limitations for Lab Experiments
N'-(benzylsulfonyl)-4-nitrobenzohydrazide has several advantages and limitations for lab experiments. One of the main advantages of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is its high potency and selectivity for cancer cells, which makes it a promising candidate for the development of new anticancer drugs. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for the study of N'-(benzylsulfonyl)-4-nitrobenzohydrazide. One possible direction is the development of new analogs of N'-(benzylsulfonyl)-4-nitrobenzohydrazide that have improved solubility and potency against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of N'-(benzylsulfonyl)-4-nitrobenzohydrazide and its potential applications in the treatment of various diseases. Finally, the use of N'-(benzylsulfonyl)-4-nitrobenzohydrazide in combination with other drugs and therapeutic agents should be explored to determine its potential synergistic effects.
Scientific Research Applications
N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N'-(benzylsulfonyl)-4-nitrobenzohydrazide is in the development of new drugs and therapeutic agents. N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N'-(benzylsulfonyl)-4-nitrobenzohydrazide has been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N'-benzylsulfonyl-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c18-14(12-6-8-13(9-7-12)17(19)20)15-16-23(21,22)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFQFPUXUGOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389394 | |
Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-benzylsulfonyl-4-nitrobenzohydrazide | |
CAS RN |
5535-83-1 | |
Record name | N'-benzylsulfonyl-4-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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